Solriamfetol Hydrochloride

Mechanism of Action TAAR1 Agonism Wake-Promoting Agents

Researchers requiring a mechanistically distinct wake-promoting agent face challenges with CYP-mediated DDI or non-specific stimulant effects. Solriamfetol HCl offers a validated dual DAT/NET inhibitor + TAAR1 agonist profile not found in modafinil or bupropion. - Functional inhibition: DAT IC50 = 2.9 μM, NET IC50 = 4.4 μM; negligible SERT activity - hTAAR1 agonist EC50 = 10-16 μM; minimal hepatic metabolism (~1%), ~95% excreted unchanged - Ideal for TAAR1 signaling studies, DDI research, and active comparator trials (ESS Δ -4.74 vs. modafinil 300 mg)

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 561069-23-6
Cat. No. B10819196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolriamfetol Hydrochloride
CAS561069-23-6
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(=O)N)N.Cl
InChIInChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1
InChIKeyKAOVAAHCFNYXNJ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solriamfetol Hydrochloride: Wakefulness Promotion


Solriamfetol Hydrochloride (JZP-110) is a small-molecule wakefulness-promoting agent of the norepinephrine-dopamine reuptake inhibitor (NDRI) class. It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET) with affinities (Ki) of 14.2 μM and 3.7 μM, respectively [1]. It demonstrates functional inhibition of DA and NE reuptake with IC50 values of 2.9 μM and 4.4 μM, while showing negligible activity at the serotonin transporter (SERT IC50 > 100 μM) [1]. This specific dual reuptake inhibition profile forms the foundation of its pharmacology but does not fully explain its differentiation from other NDRIs or wake-promoting agents, a distinction established by its unique secondary pharmacology and clinical performance data [2].

Solriamfetol: Differentiation Evidence


Solriamfetol Hydrochloride is not functionally interchangeable with other wake-promoting agents (WPAs) like modafinil, armodafinil, pitolisant, or traditional stimulants. While many drugs in this therapeutic area increase extracellular monoamines, solriamfetol is distinguished by its unique, polypharmacological mechanism of action—specifically, its dual activity as a DAT/NET inhibitor and a Trace Amine-Associated Receptor 1 (TAAR1) agonist, a combination not observed in comparators like modafinil or bupropion [1]. This mechanistic divergence translates into quantifiable differences in clinical efficacy, as demonstrated by a network meta-analysis showing solriamfetol 300 mg provides a significantly greater reduction in Epworth Sleepiness Scale (ESS) scores compared to modafinil [2]. Furthermore, its minimal hepatic metabolism and lack of cytochrome P450 enzyme induction create a distinct drug-drug interaction (DDI) liability profile, critical for patient populations with polypharmacy [3]. These specific, data-backed differentiators make blind substitution a clinically and scientifically unsound practice.

Solriamfetol: Key Evidence Differentiators


Unique TAAR1 Agonist Activity

Solriamfetol possesses agonist activity at human Trace Amine-Associated Receptor 1 (hTAAR1) with an EC50 of 10–16 μM, a range that overlaps with its clinically observed therapeutic plasma concentrations. This activity is unique among the class; direct comparator studies show that neither modafinil nor the DAT/NET inhibitor bupropion exhibit TAAR1 agonist activity [1]. This provides a clear mechanistic distinction not captured by simple reuptake inhibition assays.

Mechanism of Action TAAR1 Agonism Wake-Promoting Agents Polypharmacology

Superior ESS Reduction in Narcolepsy

A 2025 network meta-analysis of 13 RCTs evaluated wake-promoting agents for narcolepsy. The study found that while all drugs improved ESS scores versus placebo, solriamfetol 300 mg showed significantly greater efficacy than modafinil, with a mean difference (MD) in ESS score reduction of −4.74 points (95% CI: −6.51, −2.97) [1]. This represents a large effect size difference favoring solriamfetol in direct comparative analysis.

Clinical Efficacy Narcolepsy Excessive Daytime Sleepiness Network Meta-Analysis

Minimal CYP-Mediated Metabolism Profile

Solriamfetol undergoes minimal (~1%) hepatic metabolism and is excreted 95% unchanged in urine [1]. This is in stark contrast to modafinil and armodafinil, which undergo predominant hepatic metabolism via amide hydrolysis and CYP3A4/5, and are known inducers of CYP3A4 [2]. Solriamfetol has been shown not to be a substrate or inhibitor for major CYP enzymes [3]. This translates to a key clinical differentiator: solriamfetol has no clinically significant interaction with oral contraceptives, whereas modafinil and armodafinil are documented to reduce their efficacy [2].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions CYP450

Lower Abuse Liability vs. Phentermine

In a randomized, double-blind, placebo-controlled human abuse potential (HAP) study, solriamfetol (300, 600, 1200 mg) produced peak "Drug Liking" (Emax) scores significantly greater than placebo but significantly less than phentermine 90 mg (p < 0.05) [1]. The study concluded that solriamfetol has an abuse potential similar to or lower than phentermine, a Schedule IV controlled substance. Consequently, the U.S. Drug Enforcement Administration (DEA) placed solriamfetol in Schedule IV [2], the same schedule as modafinil and armodafinil, and lower than Schedule II stimulants like amphetamine and methylphenidate.

Abuse Liability Human Abuse Potential Controlled Substance Safety Pharmacology

Lack of Locomotor Stimulation in Mice

In contrast to traditional stimulants like amphetamine and methylphenidate, which typically increase locomotor activity in naive mice, solriamfetol did not increase locomotor activity in this model [1]. Furthermore, solriamfetol inhibited the increase in locomotor activity observed in dopamine transporter (DAT) knockout mice [1]. This behavioral profile in preclinical models suggests a distinct mechanism of action that does not translate to the classical psychostimulant locomotor signature, aligning with its unique TAAR1 agonist activity [1].

Locomotor Activity Preclinical Stimulant DAT Knockout Mice

Solriamfetol: Research & Industrial Applications


TAAR1 Role in Wakefulness and Cognition

Given its unique, validated hTAAR1 agonist activity (EC50 10–16 μM) not found in modafinil or bupropion, solriamfetol hydrochloride is a critical tool compound for dissecting the specific contribution of TAAR1 agonism to wake-promotion and cognitive enhancement, independent of its DNRI effects [1]. Researchers can use solriamfetol to probe TAAR1-mediated signaling pathways in neuronal cultures or in vivo models of hypersomnolence, comparing its effects to TAAR1-negative comparators to isolate this mechanism.

Clinical Trial Design for Narcolepsy Sleepiness

For investigators designing Phase 2/3 clinical trials for narcolepsy where the primary endpoint is a large, rapid reduction in subjective sleepiness (ESS score), solriamfetol 300 mg is a scientifically justified active comparator or investigational agent. Its demonstrated superiority over modafinil, with an MD of −4.74 points on the ESS [2], provides a quantifiable efficacy benchmark and may reduce required sample sizes in superiority trials.

PK and DDI Studies with Clean Metabolic Profile

Solriamfetol's minimal hepatic metabolism (~1%) and primary renal excretion (95% unchanged) make it an ideal candidate for co-administration studies where confounding hepatic enzyme induction or CYP-mediated drug interactions must be avoided [3]. This profile is particularly valuable for studies involving oral contraceptives, where modafinil and armodafinil are contraindicated due to CYP3A4 induction [4].

Screening Non-Stimulant Wake-Promoting Agents

In behavioral pharmacology, solriamfetol serves as a key reference compound for a 'non-stimulant' wake-promoting profile. Its failure to increase locomotor activity in naive mice, and its inhibition of hyperlocomotion in DAT knockout mice [1], establishes a benchmark for screening novel compounds intended to promote wakefulness without the classical psychostimulant motor activation seen with amphetamine or methylphenidate.

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